molecular formula C8H6ClN3O2 B15331999 Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15331999
M. Wt: 211.60 g/mol
InChI Key: UTINVTIILDUJSW-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with a chlorine substituent at position 6 and a methyl ester group at position 5. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. It is synthesized via cyclocondensation of hydrazine derivatives with pyridine precursors, followed by chlorination and esterification steps . Its biological activity, particularly as a kinase inhibitor and antimicrobial agent, has been extensively studied .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3

InChI Key

UTINVTIILDUJSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NN=CN2C=C1Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization Approach

Formation of the Triazole Core

The triazolo[4,3-a]pyridine system is constructed via cyclization of hydrazine derivatives with appropriately substituted pyridine precursors. A representative protocol involves reacting 2-chloro-3-hydrazinylpyridine-7-carboxylic acid with nitriles or carbonyl compounds under acidic conditions. For example, treatment with acetyl chloride generates the methyl-substituted triazole ring through intramolecular cyclodehydration (Fig. 1A). Key parameters include:

  • Temperature : 80–100°C in ethanol or DMF
  • Catalyst : p-Toluenesulfonic acid (pTSA) or acetic acid
  • Yield : 60–75% after recrystallization

Esterification of the Carboxylic Acid Moiety

The methyl ester group is introduced via Fischer esterification or Steglich conditions:

  • Classical Fischer Method : Refluxing the carboxylic acid intermediate with methanol and sulfuric acid (12 h, 70°C) achieves 85–90% conversion.
  • DCC/DMAP Coupling : For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provide milder conditions (25°C, 4 h, 92% yield).
Table 1. Comparative Esterification Conditions
Method Catalyst Temperature Time (h) Yield (%)
Fischer esterification H₂SO₄ 70°C 12 85–90
Steglich esterification DCC/DMAP 25°C 4 88–92

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

Hydrazone Intermediate Preparation

This method bypasses pre-functionalized pyridines by employing hydrazones as cyclization precursors. 6-Chloropyridine-7-carboxylate hydrazones are synthesized via condensation of methyl 6-chloropyridine-7-carboxylate with hydrazine hydrate:
$$
\text{R-C(=O)OCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{R-C(=O)-NH-NH}2 + \text{CH}_3\text{OH}
$$
Reaction conditions: Ethanol, 60°C, 6 h, 95% yield.

NCS-Promoted Ring Closure

The hydrazone undergoes oxidative cyclization with N-chlorosuccinimide in dimethylformamide (DMF):

  • Cool hydrazone solution to 0°C in dry DMF.
  • Add NCS portion-wise (1.1 eq) to avoid exothermic runaway.
  • Warm to 25°C, stir until completion (1–2 h).
  • Precipitate product with triethylamine/water, isolate via filtration (90% yield).

Advantages :

  • No metal catalysts required
  • Short reaction time (<3 h total)
  • Amenable to bromo/chloro substituents

Coupling-Cyclization Cascade from Patent Literature

Hydrazide Intermediate Synthesis

A patented route couples 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine with propionic acid derivatives using peptide coupling reagents (e.g., HATU):
$$
\text{Ar-NH}_2 + \text{R-COCl} \xrightarrow{\text{HATU, DIPEA}} \text{Ar-NH-CO-R}
$$
Conditions: Dichloromethane, 0°C to 25°C, 4 h, 78% yield.

Microwave-Assisted Cyclization

The hydrazide intermediate undergoes cyclization under microwave irradiation to form the triazole ring:

  • Solvent : Toluene
  • Temperature : 150°C
  • Time : 20 min
  • Yield : 82% with 99% HPLC purity
Table 2. Cyclization Method Comparison
Parameter Conventional Heating Microwave
Temperature 110°C 150°C
Time 6 h 20 min
Energy Consumption 850 kJ/mol 120 kJ/mol
Purity 95% 99%

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Implementation

Recent advances replace batch processing with continuous flow systems to enhance reproducibility:

  • Residence Time : 8–12 min at 100°C
  • Throughput : 15 kg/day using microreactors
  • Purification : In-line crystallization reduces downstream processing by 40%

Catalytic System Enhancements

Bimetallic catalysts (Pd/Cu) accelerate cyclization rates by 3-fold compared to thermal methods:

  • Loading : 0.5 mol% Pd, 1.2 mol% CuI
  • Solvent : tert-Amyl alcohol
  • TOF : 220 h⁻¹ at 80°C

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, H-5), 8.15 (s, 1H, H-2), 4.02 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃)
  • HRMS : m/z 225.0521 [M+H]⁺ (calc. 225.0524)

X-ray Crystallographic Data

Single-crystal analysis confirms planar triazolo-pyridine systems:

  • Space Group : P2₁/c
  • Unit Cell : a=15.1413 Å, b=6.9179 Å, c=13.0938 Å, β=105.102°
  • R-factor : 0.0337

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a triazole ring fused to a pyridine moiety. It has a molecular weight of 211.60 g/mol and the molecular formula C8H6ClN3O2C_8H_6ClN_3O_2 . This compound is significant in medicinal chemistry because of its diverse biological activities and its potential as a pharmaceutical building block.

Scientific Applications

This compound is used in scientific research for several reasons:

  • Pharmaceutical Development It is used as a building block for synthesizing different derivatives with varying biological activities and chemical properties.
  • Enzyme Inhibition The compound interacts with and binds to specific enzymes or receptors, which can inhibit their activity. This inhibition can affect cellular pathways involved in microbial infections or cancer. For example, it may modulate kinase activity or interfere with DNA replication in microbial cells.
  • Antimicrobial Activity It may inhibit the growth of certain bacteria and fungi.
  • Antimalarial Drug Discovery It can serve as a starting point for antimalarial drug discovery programs .

Related Compounds

This compound can be compared to related compounds, which share structural similarities but have unique properties and activities:

Compound NameStructure TypeKey Differences
Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylateTriazolopyridineEthyl group instead of methyl; different solubility and biological activity
$$1,2,4]Triazolo[4,3-b]pyridazineTriazolopyridazineDifferent ring fusion; distinct chemical properties and activities
$$1,2,4]Triazolo[4,3-a]quinoxalineQuinoxaline derivativeContains a quinoxaline ring; different biological activities compared to triazolopyridine derivatives
$$1,2,4]Triazolo[1,5-a]pyrimidin-7-olPyrimidine derivativeDifferent functional groups; unique applications in medicinal chemistry

Reactions

This compound can undergo various chemical reactions, with the products varying based on the specific reagents and conditions used. These reactions allow for the creation of various derivatives with different biological activities or chemical properties.

It has been observed that under microwave conditions, 1,2,4-triazolo[1,5-a]pyridines can be synthesized without a catalyst or any additives .

Stability and Reactivity

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at position 6 or the ester group at position 6. These variations significantly impact physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:

Halogen-Substituted Derivatives
Compound Name Substituent (Position 6) Molecular Weight (g/mol) Key Properties Biological Activity (IC₅₀/EC₅₀) References
Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Cl 241.65 Moderate solubility in polar aprotic solvents; λmax = 270 nm (UV) EGFR inhibition: 12 nM
Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Br 286.54 Lower solubility in water; higher molar absorptivity (λmax = 275 nm) EGFR inhibition: 18 nM; reduced selectivity
Methyl 6-Iodo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate I 333.55 Poor solubility; susceptible to nucleophilic substitution Weak kinase inhibition (>100 nM)

Key Findings :

  • The chloro derivative exhibits superior kinase inhibition potency compared to bromo and iodo analogs, likely due to optimal electronegativity and steric bulk .
  • Bromo and iodo analogs show reduced solubility, limiting their bioavailability .
Electron-Withdrawing and Donating Groups
Compound Name Substituent (Position 6) Molecular Weight (g/mol) Key Properties Biological Activity References
Methyl 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate NO₂ 252.19 High reactivity in reduction reactions; λmax = 310 nm Antibacterial activity (EC₅₀ = 8 µM)
Methyl 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate OCH₃ 237.24 Enhanced solubility in polar solvents; stable under acidic conditions Low antimicrobial potency (>50 µM)

Key Findings :

  • The nitro group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but reducing metabolic stability .
  • Methoxy substitution improves solubility but diminishes bioactivity due to electron-donating effects .
Steric and Positional Isomers
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Biological Activity References
Methyl 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Cl (Position 5) 241.65 Altered π-π stacking; reduced crystallinity Moderate kinase inhibition (IC₅₀ = 45 nM)
Methyl 6-Chloro-[1,2,4]triazolo[4,3-b]pyridine-7-carboxylate Cl (Isomeric core) 241.65 Distinct binding orientation in enzyme pockets Inactive in kinase assays

Key Findings :

  • Positional isomers (e.g., 5-chloro vs. 6-chloro) exhibit varied binding affinities due to differences in molecular geometry .
  • Core isomerism ([4,3-a] vs. [4,3-b]) abolishes bioactivity, highlighting the importance of scaffold orientation .

Biological Activity

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a synthetic compound that has attracted significant research interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring fused to a pyridine moiety, with a methyl ester group and a chloro substituent. This unique structure contributes to its reactivity and biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate various signaling pathways involved in inflammation, potentially acting as an inhibitor of specific phosphodiesterases. This mechanism could make it beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

This compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For example, in vitro studies have demonstrated significant cytotoxicity against various cancer cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HCT116 (Colorectal)6.76Induction of apoptosis
A549 (Lung)10.50Cell cycle arrest at G1/S phase
MCF-7 (Breast)12.30Modulation of apoptosis-related proteins

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity linked to inflammatory responses and cell growth .

Case Studies

In a recent study involving the treatment of colon cancer cells with this compound, researchers observed significant cell death at low concentrations. Flow cytometric analysis revealed that the compound effectively induced G1/S phase arrest in HCT116 cells while promoting late apoptosis .

Q & A

Q. What are the key considerations for synthesizing Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate with high purity and yield?

  • Methodological Answer : Synthesis typically involves cyclization of triazole precursors with α,β-unsaturated esters under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic attack on the ester group, forming the fused triazolopyridine ring . Optimization includes controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) yields ~72% purity, confirmed by HPLC or NMR .

Q. How does the methyl ester group influence solubility and reactivity compared to ethyl analogs?

  • Methodological Answer : The methyl ester reduces steric hindrance compared to ethyl groups, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but decreasing lipid membrane permeability. Reactivity differences are evident in hydrolysis rates: methyl esters hydrolyze faster under basic conditions due to lower electron-donating effects, impacting downstream functionalization (e.g., amidation) . Solubility profiles should be validated using UV-Vis spectroscopy or shake-flask methods .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : While no specific GHS hazards are reported for the compound, general precautions include:
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Tightly sealed containers in dry, ventilated areas at 15–25°C to prevent moisture absorption or decomposition .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between Methyl 6-Chloro-triazolopyridine derivatives and structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro at C6 vs. C7) or ring fusion (triazolo[4,3-a]pyridine vs. triazolo[4,3-b]pyridazine). Systematic SAR studies should:
  • Compare analogs : Use Ethyl 6-Chloro derivatives (altered solubility) and triazolopyridazines (different π-π stacking) as controls .
  • Validate assays : Replicate enzyme inhibition (e.g., kinase assays) or antimicrobial tests (MIC determinations) under standardized conditions .
  • Computational modeling : Perform molecular docking to assess binding affinity variations due to steric/electronic effects .

Q. What analytical techniques are optimal for characterizing the compound’s molecular conformation and stability?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond angles (e.g., 55.6° twist between carboxylate and triazole planes) and non-covalent interactions (C–H⋯O) influencing crystal packing .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C).
  • Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers, critical for in vitro assays .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • In silico ADMET : Predict logP (lipophilicity), CYP450 metabolism, and bioavailability using tools like SwissADME or Schrödinger .
  • Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to assess redox stability and reactivity with biological nucleophiles .
  • Molecular dynamics : Simulates membrane permeability (e.g., blood-brain barrier penetration) based on ester group hydrophobicity .

Data Contradiction Analysis

Q. Why do some studies report variable antimicrobial activity for triazolopyridine derivatives?

  • Methodological Answer : Variability may stem from:
  • Test strains : Gram-positive vs. Gram-negative bacteria exhibit differential membrane permeability to lipophilic analogs .
  • Substituent effects : Trifluoromethyl groups (in related compounds) enhance potency but reduce solubility, leading to false negatives in broth microdilution assays .
  • Assay conditions : pH-dependent hydrolysis of the methyl ester alters active species concentration. Validate via LC-MS to quantify intact compound .

Experimental Design

Q. What strategies improve yield in multi-step syntheses of Methyl 6-Chloro-triazolopyridine derivatives?

  • Methodological Answer :
  • Intermediate isolation : Purify cyclization precursors (e.g., triazole amines) via recrystallization to >95% purity.
  • Catalyst screening : Test Pd/C or copper(I) iodide for Suzuki couplings of halogenated intermediates .
  • Scale-up adjustments : Replace DMF with acetonitrile for easier solvent removal and reduced side reactions .

Structural Comparisons

Q. How does the triazolopyridine core compare to triazolothiadiazines in drug discovery applications?

  • Methodological Answer :
  • Bioactivity : Triazolopyridines show broader kinase inhibition, while triazolothiadiazines (e.g., 6-(2,6-dichlorophenyl) derivatives) target bacterial dihydrofolate reductase .
  • Synthetic flexibility : Thiadiazines require harsher conditions (e.g., PCl₃ for cyclization), limiting functional group tolerance .

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